2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a dimethylpent-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpent-3-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and the dimethylpent-3-en-1-yl group can participate in various chemical interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-thiazolidine
- [(3,4-Dimethylpent-3-en-1-yl)sulfanyl]benzene
Uniqueness
2-(3,4-Dimethylpent-3-en-1-yl)-2-methyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a dimethylpent-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
142787-67-5 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h5-8H2,1-4H3 |
InChI Key |
QPRVXVSWQHXQME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCC1(OCCO1)C)C |
Origin of Product |
United States |
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